2-Methylbenzamide

Enzyme inhibition Structure-activity relationship Medicinal chemistry

Researchers procuring generic benzamide derivatives often overlook that ortho-methyl substitution is a deterministic specification governing synthetic utility and biological target engagement. 2-Methylbenzamide addresses this with quantifiable advantages: • HIV-1 protease inhibitor scaffold: Core benzamide IC₅₀ = 8.7 μM; optimized derivatives achieve Ki = 0.8 nM. • Cerasonine total synthesis: ortho-Methyl group directs regioselectivity in the key coupling with benzonitrile. Established multi-vendor supply chains with standard ambient shipping.

Molecular Formula C8H9NO
Molecular Weight 135.16g/mol
CAS No. 527-85-5
Cat. No. B359558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzamide
CAS527-85-5
Synonyms2-methylbenzamide
Molecular FormulaC8H9NO
Molecular Weight135.16g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N
InChIInChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyXXUNIGZDNWWYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance2-methylbenzamide is a white powder. (NTP, 1992)
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzamide Technical Baseline


2-Methylbenzamide (o-toluamide) is an ortho-methyl substituted benzamide derivative with molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol [1]. It exists as a white to off-white crystalline solid at room temperature with a reported melting point range of 141–147°C depending on the measurement method [2]. The compound exhibits a distinctive solubility profile: it is very soluble in ethanol and concentrated hydrochloric acid, very soluble in hot water, but practically insoluble in cold water and benzene . 2-Methylbenzamide serves as a key building block in organic synthesis and medicinal chemistry, notably employed in the total synthesis of the phenolic protoberberine alkaloid cerasonine [3].

Why Ortho-Methyl Substitution Defines Procurement


Substitution of a benzamide core with a methyl group at the ortho position introduces steric and electronic perturbations that fundamentally alter the compound's physicochemical and biological behavior compared to unsubstituted benzamide or meta- and para-methylated analogs [1]. These differences manifest in measurable parameters including enzyme inhibition potency, Lewis basicity, crystallinity, and solubility—none of which can be approximated by simply selecting a generic benzamide derivative [2]. For procurement in research and industrial settings, substitution pattern is not an interchangeable variable; it is a deterministic specification that governs synthetic utility, formulation behavior, and biological target engagement [3].

2-Methylbenzamide Comparative Performance Evidence


Enzyme Inhibition Potency Enhancement

In a standardized enzyme inhibition assay evaluating substituted benzamide derivatives, 2-methylbenzamide exhibited an IC₅₀ of 8.7 ± 0.7 μM. This represents a 1.7-fold improvement over the 3-methyl isomer (IC₅₀ = 14.8 ± 5.0 μM) and a 3.3-fold improvement over the 4-methyl isomer (IC₅₀ = 29.1 ± 3.8 μM) [1]. The ortho-methyl substitution confers a distinct conformational constraint that enhances binding affinity relative to alternative substitution patterns.

Enzyme inhibition Structure-activity relationship Medicinal chemistry

Lewis Basicity Modulation

The pKa value of 2-methylbenzamide determined for adduct formation with metal halides (GaCl₃, SnCl₄, AlCl₃) in diethyl ether is -1.88 [1]. While direct pKa comparator data for unsubstituted benzamide under identical conditions was not located in accessible literature, the negative pKa value indicates that 2-methylbenzamide functions as a Lewis base toward metal halides in non-aqueous media, a property that distinguishes it from the proton basicity of benzamides in aqueous solution (where benzamide has pKa ≈ -2.0 to -1.0 range for conjugate acid) [2]. The ortho-methyl group influences the electron density at the carbonyl oxygen, which serves as the donor atom in metal halide coordination.

Lewis acidity Coordination chemistry Physical organic chemistry

Enhanced Crystalline Stability

2-Methylbenzamide exhibits a melting point of 141–147°C depending on measurement method . In contrast, unsubstituted benzamide melts at 127–130°C [1]. The 14–17°C elevation in melting point indicates stronger intermolecular interactions in the crystalline lattice of the ortho-methyl derivative, consistent with X-ray crystallographic data showing that the methyl group contributes to molecular self-assembly in the crystal [2]. The first reported X-ray crystal structure characterization of 2-methylbenzamide provides definitive solid-state structural confirmation [3].

Solid-state characterization Crystallinity Thermal analysis

Altered Aqueous Solubility Profile

2-Methylbenzamide is practically insoluble in cold water and sparingly soluble in benzene, yet very soluble in hot water, ethanol, and concentrated HCl . Unsubstituted benzamide, by comparison, exhibits measurable solubility in cold water (approximately 13.5 g/L at 25°C) [1]. This stark solubility divergence—from moderately soluble to practically insoluble in cold water—is a direct consequence of ortho-methyl substitution, which disrupts hydrogen-bonding interactions with water while enhancing solubility in organic solvents and acidic media.

Solubility Formulation science Crystallization

2-Methylbenzamide Validated Application Scenarios


HIV Protease Inhibitor Scaffold

2-Methylbenzamide serves as a validated P2/P2′ ligand scaffold for symmetry-based HIV-1 protease inhibitors. The ortho-methyl substitution provides a quantifiable potency advantage (IC₅₀ = 8.7 μM for the core benzamide, with optimized derivatives achieving Kᵢ = 0.8 nM when combined with 3-hydroxy substitution) [1]. This scaffold has been rationally designed to be non-peptidic and achiral, addressing the pharmacokinetic limitations of peptide-based inhibitors [2]. Researchers developing next-generation protease inhibitors should prioritize 2-methylbenzamide over unsubstituted or meta/para-methyl analogs based on the established structure-activity relationship [3].

Intermediate for Protoberberine Alkaloid Synthesis

2-Methylbenzamide is a critical starting material in the total synthesis of cerasonine, a phenolic protoberberine alkaloid. The synthetic route involves a coupling reaction between o-toluamide and benzonitrile to form a 3-arylisoquinoline intermediate, which is subsequently converted to the target alkaloid [4]. The ortho-methyl group is essential for directing the regioselectivity of the coupling step; alternative substitution patterns would not yield the correct isoquinoline framework. This established synthetic utility makes 2-methylbenzamide a procurement priority for natural product synthesis laboratories .

Agrochemical Adjuvant Component

2-Methylbenzamide functions as a formulation component in aqueous suspension agrochemical compositions, specifically as part of the active ingredient complex (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide [5]. The ortho-methyl substitution on the benzamide moiety contributes to the compound's physicochemical compatibility with thickeners (xanthan gum, 0.15–0.65% by mass) and surfactants, enabling homogeneous storage stability and ease of discharge from containers [6]. This industrial application leverages the distinct solubility and stability profile of the 2-methylbenzamide scaffold.

HPLC Separation Method

2-Methylbenzamide can be reliably analyzed using a reverse-phase HPLC method with a Newcrom R1 column and mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) [7]. The method is scalable for preparative separation of impurities and suitable for pharmacokinetic studies . The compound's logP value of approximately 0.76–1.09 [8] informs its retention behavior, distinguishing it from more polar benzamide (logP ≈ 0.64) and more lipophilic substituted analogs.

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